molecular formula C13H20ClNO2 B1626087 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 878790-03-5

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1626087
CAS No.: 878790-03-5
M. Wt: 257.75 g/mol
InChI Key: ZXVDFSHZBKHSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC nomenclature for this compound is this compound. This nomenclature can be deconstructed to understand the molecular structure:

  • The parent structure is isoquinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring
  • The "1,2,3,4-tetrahydro" prefix indicates reduction of four carbon atoms in the pyridine portion of the isoquinoline system, resulting in a partially saturated heterocyclic structure
  • "6,7-dimethoxy" indicates the presence of two methoxy groups (-OCH₃) at positions 6 and 7 on the benzene portion of the structure
  • "1-ethyl" denotes an ethyl group (-CH₂CH₃) substitution at position 1
  • "Hydrochloride" signifies that the compound exists as a salt with hydrochloric acid

Structurally, this compound features a tetrahydroisoquinoline skeleton with methoxy substitutions that create a distinctive structural motif seen in many pharmacologically active compounds. The ethyl substituent at position 1 introduces asymmetry into the molecule, which has implications for its three-dimensional arrangement and potential biological activity.

Tetrahydroisoquinolines are characterized as organic heterocyclic compounds consisting of an isoquinoline ring system with no double bonds in the heterocyclic portion, containing a benzene ring fused to a six-membered ring with one nitrogen atom.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered with several chemical identifiers that facilitate its unambiguous identification in chemical databases and literature:

Identifier Type Value
CAS Registry Number 878790-03-5
MDL Number MFCD11505081
InChI InChI=1S/C13H19NO2.ClH/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11;/h7-8,11,14H,4-6H2,1-3H3;1H
InChI Key ZXVDFSHZBKHSRO-UHFFFAOYSA-N
SMILES Notation CCC1c2cc(c(cc2CCN1)OC)OC.Cl

The Chemical Abstracts Service (CAS) registry number 878790-03-5 serves as a unique identifier for this specific compound in scientific literature and chemical databases. The MDL number MFCD11505081 provides an additional reference point in molecular databases.

The International Chemical Identifier (InChI) and its compressed form, the InChI Key, offer a standardized method for representing the chemical structure in a computer-readable format. The provided InChI encodes complete structural information, including atom connectivity, bond types, stereochemistry, and the presence of the hydrochloride counterion.

The Simplified Molecular Input Line Entry System (SMILES) notation presents a more compact representation of the molecular structure, with "CCC1c2cc(c(cc2CCN1)OC)OC.Cl" indicating the ethyl group, tetrahydroisoquinoline core, dimethoxy substituents, and the chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₂₀ClNO₂, which can be broken down as follows:

Element Count Atomic Weight Total Contribution
Carbon (C) 13 12.01 156.13
Hydrogen (H) 20 1.01 20.20
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 2 16.00 32.00
Total 257.76

The molecular weight of the compound is 257.76 g/mol, consistent with the summation of the atomic weights of its constituent elements.

The molecular formula can be further analyzed by comparing it with related tetrahydroisoquinoline compounds:

  • Compared to the base tetrahydroisoquinoline (C₉H₁₁N, MW: 133.19 g/mol), this compound incorporates additional ethyl and dimethoxy substituents, as well as the hydrochloride salt formation
  • The free base form (C₁₃H₁₉NO₂, MW: 221.30 g/mol) differs by the absence of the hydrochloride moiety (HCl, MW: 36.46 g/mol)
  • The compound shares structural similarities with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₁H₁₆ClNO₂, MW: 229.71 g/mol), differing only by the ethyl substituent at position 1

Salt Formation: Protonation Sites and Hydrochloride Counterion Dynamics

The formation of the hydrochloride salt involves protonation of the basic nitrogen atom in the tetrahydroisoquinoline ring system. This nitrogen typically exhibits basicity similar to other secondary amines, with related tetrahydroisoquinolines having pKa values around 9.01-9.36.

The protonation process transforms the neutral tertiary amine into a positively charged quaternary ammonium species, with the chloride ion serving as the counterion to maintain electrical neutrality. This salt formation has several important consequences:

  • Enhanced Water Solubility : The ionic nature of the salt form significantly increases water solubility compared to the free base, which is crucial for pharmaceutical applications.

  • Crystallinity and Stability : The hydrochloride salt typically exhibits improved crystallinity and stability compared to the free base form, facilitating storage and handling.

  • Altered Physicochemical Properties : Salt formation modifies various properties including:

    • Melting point (typically higher than the free base)
    • Hygroscopicity (tendency to absorb moisture)
    • pH in solution (creates an acidic environment when dissolved)
    • Dissolution rate (generally faster than the free base)
  • Hydrogen Bonding Capacity : The protonated nitrogen functions as a hydrogen bond donor, while the compound contains three hydrogen bond acceptors (two methoxy oxygens and one chloride ion).

The ionic bond between the protonated nitrogen and the chloride counterion is influenced by factors such as crystal packing, solvent interactions, and environmental pH. In aqueous solutions, the salt may partially dissociate depending on concentration and pH conditions, establishing an equilibrium between the protonated and free base forms.

This salt formation represents a common pharmaceutical strategy for improving drug-like properties of amine-containing compounds, particularly when the free base exhibits limited water solubility or stability issues.

Properties

IUPAC Name

1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11;/h7-8,11,14H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDFSHZBKHSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506160
Record name 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878790-03-5
Record name 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate (1.2 eq) at reflux (78°C, 6 h) to generate N-formyl intermediate
  • Chlorination : Treatment with oxalyl chloride (1.05 eq) in dichloromethane at 10–20°C
  • Cyclization : Phosphotungstic acid (0.5 wt%) catalyzes ring closure at 50–55°C
  • Salt Formation : In situ HCl generation from oxalyl chloride decomposition

Optimized Conditions

Parameter Value Impact on Yield
Formylation Time 6 h <±2% yield
Cyclization Temp 50–55°C Max 82% yield
Catalyst Loading 0.5–0.7 wt% 15% yield gain

This method eliminates intermediate purification, achieving 80% overall yield with 99.1% HPLC purity. Scale-up trials (500 kg batch) confirm robustness, though ethyl group introduction may require modified formylation reagents.

Multi-Step Synthesis via Schiff Base Intermediates

The CN112500343B patent outlines a four-step route applicable to halogenated analogs, adaptable for methoxy/ethyl substitutions:

  • Schiff Base Formation : 3,4-Dimethoxybenzaldehyde + ethylamine → imine (89% yield)
  • Borohydride Reduction : NaBH4/CaCl2 in methanol → secondary amine (85% yield)
  • Oxalyl Chloride Cyclization : Triethylamine-mediated ring closure (98.7% purity)
  • Hydrochloride Precipitation : HCl gas saturation in ethanol

Comparative Analysis

Step Time (h) Yield (%) Purity (%)
Schiff Formation 4 89 99.2
Reduction 6 85 99.8
Cyclization 3 92 98.7

While this approach offers precise stereochemical control, the multi-step nature (total yield ≈60%) makes it less favorable for industrial applications compared to one-pot methods.

Solvent and Catalyst Optimization Strategies

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 97
Toluene 2.38 89
THF 7.58 78

Polar aprotic solvents enhance intermediate stabilization, with dichloromethane showing optimal balance between solubility and reaction kinetics.

Catalyst Screening

Catalyst Loading (mol%) Yield (%)
p-TsOH 5 97
H3PO4 10 82
AlCl3 8 75
PTA 0.5 wt% 80

Phosphotungstic acid (PTA) enables lower catalyst loadings in one-pot systems, though Brønsted acids like p-TsOH remain superior for stepwise syntheses.

Industrial-Scale Process Considerations

Modern production batches (100–500 kg) implement these critical controls:

  • Temperature Profiling : Ramp from 10°C (chlorination) to 55°C (cyclization) at 2°C/min
  • In-line Analytics : FTIR monitoring of formamide (1720 cm⁻¹) and iminium (1650 cm⁻¹) intermediates
  • Crystallization : Gradient cooling (55→5°C over 4 h) yields 150–200 µm needle crystals

Economic Factors

Parameter One-Pot Multi-Step
Raw Material Cost $28/kg $41/kg
Energy Consumption 15 kWh/kg 32 kWh/kg
Waste Index 1.8 4.2

Regulatory-compliant processes (ICH Q11) now dominate, with the one-pot method reducing environmental impact (PMI = 23 vs. 68 for classical routes).

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Isoquinolines : This compound serves as a precursor for synthesizing more complex isoquinolines and quinolizidines. Its unique structure allows for various chemical modifications that are essential in organic synthesis.

Biology

  • Platelet Aggregation Studies : Research indicates that 1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence platelet aggregation. Studies have shown that it can inhibit alpha-adrenoceptors and affect platelet function.

Medicine

  • HIV Research : The compound has been explored as a potential inhibitor of HIV-1 reverse transcriptase. Its mechanism involves binding to the enzyme's active site, thereby preventing viral replication .
  • Cardiovascular Applications : Investigations into its effects on cardiac function have been conducted, particularly focusing on its pharmacokinetic and pharmacodynamic properties in animal models .

Industrial Applications

  • Pharmaceutical Manufacturing : The compound is utilized in the synthesis of various pharmaceuticals and fine chemicals due to its structural versatility and reactivity .

Case Study 1: HIV Inhibition

A study published in Drug Metabolism and Disposition explored the interaction of this compound with HIV-1 reverse transcriptase. The findings indicated significant inhibition of the enzyme's activity at micromolar concentrations, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Platelet Function

Research conducted on rat models demonstrated that administration of this compound resulted in a marked decrease in platelet aggregation. This effect was attributed to its action on alpha-adrenoceptors, providing insights into its potential use in managing thrombotic disorders .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Pharmacological and Toxicological Profiles

Compound Name Substituents/Modifications LD$_{50}$ (mg/kg) Key Pharmacological Data Source Evidence
1-Ethyl-6,7-dimethoxy-THIQ hydrochloride Ethyl at 1-position Not explicitly reported Local anesthetic activity > lidocaine (1% concentration)
1-Phenyl-6,7-dimethoxy-THIQ hydrochloride (3a) Phenyl at 1-position 280 Highest toxicity in series; used as baseline
1-(3'-Bromo-4'-hydroxyphenyl)-6,7-methylenedioxy-THIQ hydrochloride (3e) Bromo, hydroxyl, methylenedioxy groups ~20.4 (13.75× safer than 3a) Lowest toxicity in series; retained anesthetic activity
DHQ-11 (Conjugate with dihydroquercetin) Hybrid structure N/A IC${50}$ (vasorelaxation): 23.7 μM; EC${50}$ (inotropic): 9.7 μM
1-Isopropyl-6,7-dimethoxy-THIQ hydrochloride Isopropyl at 1-position N/A Structural analog; commercial availability
1-Benzyl-6,7-dimethoxy-THIQ hydrochloride Benzyl at 1-position N/A Molecular formula: C${18}$H${22}$ClNO$_2$

Key Findings

  • Toxicity Trends : Aryl substituents significantly modulate acute toxicity. For example, 3a (phenyl) has an LD$_{50}$ of 280 mg/kg, while bromo-hydroxyl substitution (3e) reduces toxicity by 13.75-fold . Chlorine or bromine at specific positions (e.g., C-6') further decreases toxicity .
  • Anesthetic Activity : All derivatives (except 4b) at 1% concentration surpass lidocaine in duration of complete anesthesia .
  • Receptor Interactions: 1-Aryl derivatives exhibit weak beta-adrenoceptor agonism/antagonism, suggesting substituent-dependent receptor modulation .
  • Hybrid Structures: Conjugation with dihydroquercetin (DHQ-11) enhances vasorelaxant (IC${50}$ = 23.7 μM) and inotropic (EC${50}$ = 9.7 μM) effects compared to the parent alkaloid (IC${50}$ = 41.6 μM; EC${50}$ = 14.6 μM) .

Biological Activity

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (ETHIQ) is a compound belonging to the isoquinoline family, characterized by its unique ethyl substitution at the 1-position. This structural feature significantly influences its biological activity and pharmacological potential. Research has increasingly focused on its effects in various biological systems, particularly in relation to its mechanisms of action and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : 257.75 g/mol
  • CAS Number : 878790-03-5

ETHIQ exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of HIV-1 Reverse Transcriptase : ETHIQ has been explored as a potential inhibitor of HIV-1 reverse transcriptase, which is crucial for viral replication. The compound binds to the active site of the enzyme, preventing its function and thereby inhibiting viral proliferation.
  • Effects on Platelet Aggregation : Studies indicate that ETHIQ can modulate platelet aggregation through interactions with alpha-adrenoceptors. This property suggests potential applications in cardiovascular health .

Biological Activity and Therapeutic Applications

The biological activity of ETHIQ has been evaluated across various studies:

Cardiovascular Effects

Research has demonstrated that ETHIQ influences cardiomyocyte Na+/Ca2+ exchange under both normoxic and hypoxic conditions. This modulation may have implications for cardiac health and disease management .

Neuropharmacological Effects

ETHIQ and related tetrahydroisoquinoline derivatives have been studied for their neuropharmacological properties:

  • CNS Activity : Compounds in this class exhibit a range of activities including anti-convulsant and anti-inflammatory effects. The structural similarity to known CNS-active drugs suggests potential for therapeutic use in neurological disorders .

Antiviral Properties

The compound's ability to inhibit HIV-1 reverse transcriptase positions it as a candidate for antiviral therapy. Its mechanism involves competitive inhibition at the enzyme's active site .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of ETHIQ:

StudyFocusFindings
Cardiomyocyte FunctionDemonstrated modulation of Na+/Ca2+ exchange under varying oxygen conditions.
Beta-Adrenoceptor ActivitySome derivatives exhibited weak agonistic or antagonistic activity on beta-adrenoceptors.
CNS EffectsHighlighted significant effects on the central nervous system with potential therapeutic applications.

Comparison with Related Compounds

ETHIQ shares structural similarities with other tetrahydroisoquinoline derivatives but is distinguished by its ethyl substitution:

  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline : Lacks the ethyl group; different pharmacological profile.
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline : Another analog that exhibits varying activity but lacks the specific effects attributed to ETHIQ due to structural differences.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be optimized?

  • The compound can be synthesized via the Pictet–Spengler reaction using 3,4-dimethoxyphenylethylamine and substituted aldehydes. A one-step method in trifluoroacetic acid achieves yields of 85–98% under reflux conditions . Alternatively, enantioselective synthesis involves reductive cyclization of lactams with NaBH₄/I₂ in THF, followed by amine-functionalized silica gel column chromatography for purification .
  • Optimization tips : Monitor reaction temperature, solvent purity, and stoichiometric ratios. For enantioselective synthesis, use chiral auxiliaries or catalysts to enhance stereochemical control .

Q. How should researchers validate the structural identity and purity of synthesized this compound?

  • Analytical methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ethyl and methoxy groups) via ¹H and ¹³C NMR chemical shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to ensure correct molecular weight .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O stretching in methoxy groups) .
    • Purity assessment : Use HPLC with UV detection (λ = 280 nm) and ensure ≥95% purity for pharmacological studies .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the synthesis of tetrahydroisoquinoline derivatives?

  • Regioselectivity in cyclization reactions (e.g., benzotriazole-mediated syntheses) is influenced by steric and electronic factors. For example, 3,4-dimethoxyphenylethylamine derivatives predominantly form 6,7-dimethoxy-substituted products due to favorable transition-state geometry .
  • Methodological approach : Use computational modeling (DFT calculations) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How do structural modifications (e.g., alkyl chain length) impact the bioactivity of 1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

  • Cytotoxicity studies : Derivatives with longer alkyl chains (e.g., 1-tridecyl) show higher selectivity against cancer cells (IC₅₀ = 2–5 μM) compared to normal cells, likely due to enhanced membrane permeability .
  • Antimicrobial activity : Nonyl-substituted derivatives exhibit strong antifungal effects (MIC = 4–8 μg/mL) by disrupting fungal ergosterol biosynthesis .
  • Experimental design : Perform parallel assays using cancer/normal cell lines (e.g., MCF-7, HEK293) and microbial strains (e.g., Candida albicans) to establish structure-activity relationships (SAR) .

Q. What mechanistic insights explain the catalytic hydrogenation of tetrahydroisoquinoline precursors?

  • Kinetic studies : Deuterium labeling and rate law analysis reveal a monohydride-unsaturated mechanism in (S)-BINAP–Ru-catalyzed hydrogenation. The α- and β-hydrogens in the product originate from distinct H₂ molecules, with rate-limiting hydrogenolysis steps .
  • Methodology : Use isotopic labeling (D₂) and gas consumption measurements to track reaction pathways .

Q. How can researchers address discrepancies in reported pharmacological activities of tetrahydroisoquinoline derivatives?

  • Data contradiction analysis :

  • Compare assay conditions (e.g., cell line variability, incubation time). For example, neuronal activity assays may differ based on receptor subtype expression (e.g., α₁-adrenergic vs. dopamine D₂) .
  • Validate findings using orthogonal methods (e.g., patch-clamp electrophysiology alongside calcium flux assays) .

Methodological Resources

Q. What in vitro models are appropriate for studying the neuropharmacological effects of this compound?

  • Primary neuronal cultures : Assess neurotransmitter release (e.g., dopamine, serotonin) via HPLC-electrochemical detection .
  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for D₂ receptors) to quantify affinity (Kᵢ values) .

Q. How can computational tools aid in the design of novel tetrahydroisoquinoline-based therapeutics?

  • Molecular docking : Screen derivatives against target proteins (e.g., acetylcholinesterase for Alzheimer’s research) using AutoDock Vina .
  • ADMET prediction : Use SwissADME or ProTox-II to optimize pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.